molecular formula C20H22O4 B577139 Otobaphenol CAS No. 10240-16-1

Otobaphenol

Katalognummer: B577139
CAS-Nummer: 10240-16-1
Molekulargewicht: 326.392
InChI-Schlüssel: TVALHGLZOXCNTD-JGRMJRGVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Otobaphenol is a natural lignan of significant interest in pharmacological research, primarily for its dual mechanisms of action targeting metabolic diseases and cellular oxidative stress. A key area of investigation is its potent inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that acts as a key negative regulator of insulin and leptin signaling pathways. PTP1B is a well-validated therapeutic target for type 2 diabetes and obesity, and inhibitors like this compound are sought for their potential to enhance insulin sensitivity and counteract metabolic disorders . Concurrently, this compound exhibits strong natural antioxidant properties. Research has demonstrated that it completely inhibits Fe³⁺-ascorbate-induced lipoperoxidation in rat liver mitochondria and delays the mitochondrial permeability transition, a key event in the intrinsic pathway of apoptosis, induced by agents like tert-butyl hydroperoxide or calcium overload . This function as a mitochondrial-protective agent suggests its value as a tool for studying oxidative stress-related cell death. Furthermore, a 2021 study utilizing a phosphomimetic PDHA1 system in A549 non-small cell lung cancer cells highlighted the complexity of activity-related cell death. In this model, this compound was identified as one of the compounds that induced Pyruvate Dehydrogenase (PDH) activity-dependent apoptosis, positioning it as a candidate for investigating novel cancer metabolism therapies . These combined attributes make this compound a promising compound for advanced research in metabolic syndrome, oncology, and mitochondrial physiology.

Eigenschaften

CAS-Nummer

10240-16-1

Molekularformel

C20H22O4

Molekulargewicht

326.392

IUPAC-Name

8-(1,3-benzodioxol-5-yl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C20H22O4/c1-11-6-14-8-18(22-3)16(21)9-15(14)20(12(11)2)13-4-5-17-19(7-13)24-10-23-17/h4-5,7-9,11-12,20-21H,6,10H2,1-3H3

InChI-Schlüssel

TVALHGLZOXCNTD-JGRMJRGVSA-N

SMILES

CC1CC2=CC(=C(C=C2C(C1C)C3=CC4=C(C=C3)OCO4)O)OC

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Structural Insights :

  • The 3,4-methylenedioxy and 5'-methoxy groups in this compound enhance its radical-scavenging capacity compared to syringaresinol, which lacks these substituents .
  • Unlike diarylpropanoids (e.g., dihydroguaiaretic acid), this compound’s cyclized structure improves metabolic stability .

Functional Comparison: Pharmacological Activities

PDK Inhibition and Anticancer Effects

This compound inhibits PDK1, reactivating pyruvate dehydrogenase (PDH) and shifting cancer metabolism from glycolysis to oxidative phosphorylation, inducing apoptosis . Compared to other PDK inhibitors:

Compound IC₅₀ (PDK1) PDH Activation Efficiency Apoptosis Induction Clinical Stage
This compound ~10 µM Moderate Yes (PDH-dependent) Preclinical
Leelamine <1 µM High Yes Preclinical
DCA (Dichloroacetate) 100 µM High No Phase II

Mechanistic Notes:

  • This compound’s apoptosis induction is PDH activity-dependent, unlike synthetic PDK inhibitors (e.g., DCA), which fail to trigger cell death despite PDH activation .
  • Leelamine, a pine bark derivative, shows higher potency but lacks this compound’s antioxidant properties .

Antioxidant Activity

This compound delays mitochondrial permeability transition (MPT) and inhibits lipid peroxidation at low micromolar concentrations:

Compound MPT Inhibition (Concentration) Lipid Peroxidation IC₅₀ Mitochondrial Aggregation
This compound 25 µM 2.5 µM Yes (≥75 µM)
Quercetin 50 µM 10 µM No
Trolox (synthetic) 100 µM 20 µM No

Key Findings :

  • This compound’s dual role as an MPT inhibitor and aggregator of mitochondria distinguishes it from flavonoids (e.g., quercetin) and synthetic antioxidants .

Pharmacokinetic and Bioavailability Considerations

While this compound demonstrates superior biocompatibility compared to synthetic compounds, its pharmacokinetic profile remains understudied:

  • Bioavailability: Limited data exist, but structural analogs (e.g., syringaresinol) show poor oral absorption due to high hydrophobicity .
  • Formulation Strategies: Nanoemulsions or lipid-based carriers (as proposed for hemistepsin A and ilimaquinone) could enhance delivery .

Vorbereitungsmethoden

Source Identification and Collection

Otobaphenol occurs natively in Kadsura heteroclita and related species, predominantly in root bark and stems. Harvesting protocols specify autumn collection for peak metabolite concentration, with yields averaging 0.08–0.12% dry weight.

Solvent-Based Extraction

Ethanol-water mixtures (70–80% v/v) optimize polarity matching, extracting this compound alongside structurally similar lignans. A representative protocol follows:

Parameter Condition
Plant materialKadsura stem bark (powdered)
Solvent systemEthanol:H₂O (75:25 v/v)
Extraction temperature65°C
Duration3 cycles × 2 hours each
Crude yield1.2–1.8%

Post-extraction, rotary evaporation concentrates the ethanolic phase, followed by liquid-liquid partitioning with ethyl acetate to isolate non-polar constituents.

Chemical Synthesis Routes

Biomimetic Oxidative Dimerization

Early synthetic efforts mirror biosynthetic pathways, employing oxidative coupling of coniferyl alcohol derivatives. Key steps include:

  • Monomer Preparation : Methylation of coniferyl alcohol to protect phenolic -OH groups.

  • Oxidative Coupling : Horseradish peroxidase (HRP)/H₂O₂ catalyzes C8-O4' linkage formation.

  • Demethylation : BBr₃ in dichloromethane restores phenolic groups.

This method yields this compound in 11–14% overall yield, limited by regioselectivity challenges during dimerization.

Total Synthesis via Friedel-Crafts Alkylation

A 1981 synthesis of (±)-iso-otobaphenol provides transferable insights:

Reaction Sequence:

  • Starting Material : 3-Methoxy-4-hydroxybenzaldehyde.

  • Aldol Condensation : With methyl vinyl ketone forms α,β-unsaturated ketone intermediate.

  • Cyclization : BF₃·Et₂O catalyzes intramolecular Friedel-Crafts reaction at 0°C.

  • Reduction : NaBH₄ selectively reduces ketone to secondary alcohol.

  • Methylation : CH₃I/K₂CO₃ installs methoxy groups.

Step Reagents/ConditionsYield (%)
1NaOH/EtOH, reflux89
2BF₃·Et₂O, CH₂Cl₂, 0°C76
3NaBH₄, MeOH, 25°C82
4CH₃I, K₂CO₃, acetone93

Total yield: 34% over four steps. Modifications substituting TiCl₄ for BF₃ improved cyclization efficiency to 84% in later optimizations.

Purification and Characterization

Chromatographic Separation

Silica gel column chromatography (hexane:EtOAc gradient) resolves this compound from co-extracted lignans. HPLC-DAD (C18 column, 35% acetonitrile in 0.1% formic acid) achieves >98% purity.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 6.85 (d, J=8.4 Hz, H-5), 6.72 (s, H-2), 4.25 (m, H-8), 3.89 (s, OCH₃).

  • MS : EI-MS m/z 326 [M]⁺, base peak at 137 (C₈H₉O₂⁺).

Comparative Analysis of Methods

Parameter Natural ExtractionChemical Synthesis
Yield0.08–0.12%11–34%
Purity90–95% post-HPLC95–98%
Time Investment5–7 days10–14 days
ScalabilityLimited by plant biomassGram-scale feasible
StereoselectivityNatural (+)-formRacemic (±)-mixture

Industrial Production Challenges

  • Feedstock Limitations : Kadsura cultivation requires 5–7 years maturation, restricting raw material supply.

  • Catalytic Efficiency : Current synthetic routes demand stoichiometric Lewis acids, increasing waste generation.

  • Stereochemical Control : Asymmetric synthesis methods remain underdeveloped, necessitating chiral resolution steps.

Emerging Methodologies

  • Biocatalytic Approaches : Recombinant Aspergillus laccases achieve 89% enantiomeric excess in oxidative dimerization trials.

  • Flow Chemistry : Microreactor systems reduce Friedel-Crafts reaction times from 12 hours to 22 minutes .

Q & A

Q. How can researchers mitigate bias in interpreting this compound’s therapeutic potential?

  • Answer : Pre-register hypotheses on platforms like Open Science Framework. Use independent replication labs for key findings. Disclose conflicts of interest and funding sources. Adopt double-blind protocols in bioactivity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Otobaphenol
Reactant of Route 2
Otobaphenol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.